molecular formula C13H8O3 B1213741 Depsidone CAS No. 3580-77-6

Depsidone

Cat. No. B1213741
CAS RN: 3580-77-6
M. Wt: 212.2 g/mol
InChI Key: YCJBWNIROIXYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Depsidone is the simplest member of the class of depsidones comprising of a heterotricyclic system that is 11H-dibenzo[b,e][1,4]dioxepine substituted by an oxo group at position 11. It is a member of depsidones and an organic heterotricyclic compound.

properties

CAS RN

3580-77-6

Product Name

Depsidone

Molecular Formula

C13H8O3

Molecular Weight

212.2 g/mol

IUPAC Name

benzo[b][1,4]benzodioxepin-6-one

InChI

InChI=1S/C13H8O3/c14-13-9-5-1-2-6-10(9)15-11-7-3-4-8-12(11)16-13/h1-8H

InChI Key

YCJBWNIROIXYPD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3O2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3O2

Other CAS RN

3580-77-6

synonyms

depsidone

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.06 g of 2-(2-hydroxyphenoxy) benzoic acid were suspended in 35 ml of newly distilled acetic anhydride, then the mixture was refluxed for 3 hours while the reaction is controlled from time to time by analyzing a sample of the mixture by gas chromatography. The excess of acetic anhydride was then removed by distillation under reduced pressure and the oily residue crystallized at rest. The crystals were left overnight in a refrigerator; then they were taken up with some ml of ether. The crystalline mass was filtered off, squeezed out, rinsed with some ml of ether and dried under vacuum. The obtained dibenzo (b,e) dioxepinone was purified on fractional distillation under reduced pressure. The pure product distills over at 0.01 mmHg, and melts at 62°-66° C.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(2-Hydroxy-phenoxy)-benzoic acid (200 mg) was dissolved in acetic anhydride (10 ml) and refluxed at 145-148° C. for 8 h. The excess acetic anhydride was evaporated by a rotatory evaporator and the residue was poured into ice water. The mixture was extracted with diethyl ether. The organic layer was successively washed with saturated NaHCO3 and saturated ammonium chloride, dried over anhydrous MgSO4, filtered and evaporated by a rotatory evaporator. After dryness and purification by column chromatography, the final product was provided.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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